molecular formula C8H12F3NO3 B13491563 n-(Trifluoroacetyl)leucine CAS No. 1480-30-4

n-(Trifluoroacetyl)leucine

Cat. No.: B13491563
CAS No.: 1480-30-4
M. Wt: 227.18 g/mol
InChI Key: NTPXJGMMHSVWMF-UHFFFAOYSA-N
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Description

N-(Trifluoroacetyl)leucine is a derivative of the amino acid leucine, where the amino group is protected by a trifluoroacetyl group. This compound is often used in various chemical and biochemical applications due to its unique properties, including its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)leucine typically involves the protection of the amino group of leucine using trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification process often includes crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetylated derivatives, while reduction will regenerate the free amino group .

Scientific Research Applications

N-(Trifluoroacetyl)leucine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for leucine.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can modulate the reactivity and stability of the leucine moiety, affecting its interaction with enzymes and other proteins. This modulation can influence various biochemical pathways, including protein synthesis and metabolism .

Comparison with Similar Compounds

N-(Trifluoroacetyl)leucine can be compared with other similar compounds, such as:

    N-Acetylleucine: Another leucine derivative with an acetyl group instead of a trifluoroacetyl group.

    N-Butyloxycarbonylleucine: A leucine derivative with a butyloxycarbonyl protecting group.

    N-Formylleucine: A leucine derivative with a formyl group.

These compounds differ in their protecting groups, which can influence their reactivity, stability, and applications. This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

1480-30-4

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

NTPXJGMMHSVWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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